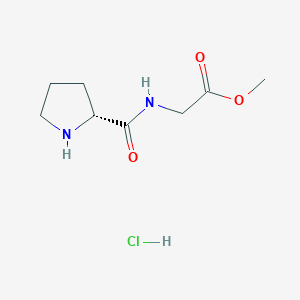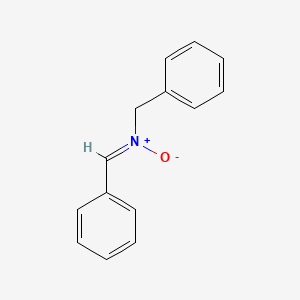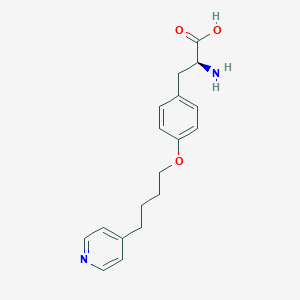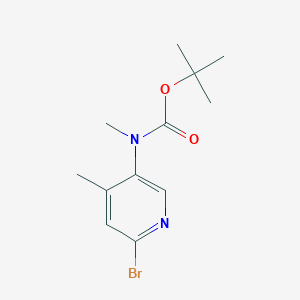![molecular formula C12H13N3O B13057010 2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13057010.png)
2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an imidazo[2,1-B]oxazole core, which is a fused bicyclic system containing both imidazole and oxazole rings. The presence of methyl and phenyl substituents further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminophenyl ketones with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the desired imidazo[2,1-B]oxazole ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of dihydroimidazo[2,1-B]oxazole derivatives.
Substitution: Formation of substituted imidazo[2,1-B]oxazole derivatives with various functional groups.
Scientific Research Applications
2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one: Known for its chemiluminescent properties.
2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole: Another derivative with distinct chemical properties.
Uniqueness
2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine stands out due to its unique imidazo[2,1-B]oxazole core, which imparts specific chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-methyl-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5-amine |
InChI |
InChI=1S/C12H13N3O/c1-8-7-15-11(13)10(14-12(15)16-8)9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3 |
InChI Key |
JFHGJJNNDDDSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=C(N=C2O1)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(2-chloro-6-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13056930.png)
![(S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13056953.png)



![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B13056970.png)

![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B13056976.png)





